molecular formula C7H8ClN B078673 2-(1-Chloroethyl)pyridine CAS No. 10445-92-8

2-(1-Chloroethyl)pyridine

Cat. No. B078673
CAS RN: 10445-92-8
M. Wt: 141.6 g/mol
InChI Key: ZHBVIIQZRLPHGH-UHFFFAOYSA-N
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Patent
US04719298

Procedure details

A solution of 107.16 g (1 mole) of 2-ethyl-pyridine in 400 ml of ethylene chloride was heated at reflux while adding in portions 150 g (0.65 mole) of trichloroisocyanuric acid (min. 90% available chlorine) over 5 hours and the mixture was stirred for another 2 hours and then cooled and vacuum filtered. The filtrate was washed with 50 ml of 5% of potassium hydroxide, dried over MgSO4 and evaporated to dryness.
Quantity
107.16 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2].[Cl:9]N1C(=O)N(Cl)C(=O)N(Cl)C1=O>C(Cl)CCl>[Cl:9][CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
107.16 g
Type
reactant
Smiles
C(C)C1=NC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
The filtrate was washed with 50 ml of 5% of potassium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC(C)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.